Welcome to the BenchChem Online Store!
molecular formula C8H8ClNO2 B1346049 2-(Chloromethyl)-1-methyl-4-nitrobenzene CAS No. 58966-24-8

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Cat. No. B1346049
M. Wt: 185.61 g/mol
InChI Key: HBCZMIJXNQCIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04395577

Procedure details

A solution of N-(2-methyl-5-nitrobenzyl)acetamide (3.12 g; 0.015 mol), phosphorus oxychloride (5.12 g; 0.032 mol) and dimethylformamide (2.19 g; 0.03 mol) in xylene (50 ml) is refluxed for one hour. The reaction mixture is then washed with water and the solvent evaporated. This treatment produces 2.36 g (i.e., 85% yield) of product having a melting point of 56° to 62° C.
Name
N-(2-methyl-5-nitrobenzyl)acetamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:3]=1[CH2:4]NC(=O)C.P(Cl)(Cl)([Cl:18])=O.CN(C)C=O>C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:3]=1[CH2:4][Cl:18]

Inputs

Step One
Name
N-(2-methyl-5-nitrobenzyl)acetamide
Quantity
3.12 g
Type
reactant
Smiles
CC1=C(CNC(C)=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
5.12 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.19 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is then washed with water
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
This treatment produces 2.36 g (i.e., 85% yield) of product

Outcomes

Product
Name
Type
Smiles
CC1=C(CCl)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.